

# The Newman-Kwart Rearrangement: A Historical and Technical Guide

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The Newman-Kwart rearrangement is a cornerstone transformation in organic synthesis, providing a powerful method for the conversion of readily available phenols into valuable thiophenols. This intramolecular rearrangement involves the thermal 1,3-migration of an aryl group from the oxygen atom of an O-aryl thiocarbamate to the sulfur atom, yielding the isomeric S-aryl thiocarbamate. This guide provides an in-depth exploration of the historical development of this reaction, its mechanistic underpinnings, and detailed experimental protocols for its execution.

## Historical Development

The foundation for the Newman-Kwart rearrangement was laid in the early 20th century with observations of similar thiono-thiolo rearrangements. However, it was the seminal work of Melvin S. Newman and Harold Kwart in the mid-1960s that established this reaction as a synthetically useful tool.

**Early Observations:** The concept of a 1,3-aryl migration from oxygen to sulfur was not entirely unprecedented. In 1930, Alexander Schönberg reported a similar rearrangement of diaryl thioncarbonates.

**The Seminal Work of Newman and Kwart:** In 1966, Newman and Karnes published an extensive study on the thermal rearrangement of various O-aryl thiocarbamates.<sup>[1]</sup> Their work demonstrated the generality of the reaction and established that it typically requires high

temperatures, often in the range of 200-300 °C, to proceed efficiently.<sup>[2][3]</sup> They systematically investigated the influence of substituents on the aromatic ring, laying the groundwork for understanding the reaction's electronic demands. Concurrently, Kwart and Evans were conducting kinetic studies on the vapor-phase rearrangement of thioncarbonates and thiocarbamates, contributing significantly to the mechanistic understanding of the process.

**Mechanistic Elucidation:** Early kinetic studies revealed that the rearrangement follows first-order kinetics, consistent with an intramolecular process.<sup>[4]</sup> The reaction is characterized by a large negative entropy of activation, suggesting a highly ordered cyclic transition state.<sup>[4]</sup> The accepted mechanism, supported by numerous experimental and computational studies, involves a concerted, intramolecular nucleophilic attack of the thiocarbonyl sulfur atom on the ipso-carbon of the aryl ring, proceeding through a four-membered cyclic transition state.<sup>[3]</sup> The primary driving force for the rearrangement is the thermodynamic favorability of forming a strong carbon-oxygen double bond at the expense of a weaker carbon-sulfur double bond, with an estimated enthalpy change of approximately -13 kcal/mol.<sup>[4]</sup>

## The Thermal Newman-Kwart Rearrangement: Mechanism and Electronic Effects

The classical Newman-Kwart rearrangement is a thermal process that exemplifies a concerted intramolecular nucleophilic aromatic substitution.

Caption: The concerted mechanism of the thermal Newman-Kwart rearrangement.

The rate of the thermal rearrangement is significantly influenced by the electronic nature of the substituents on the aryl ring.

- Electron-withdrawing groups (e.g., -NO<sub>2</sub>, -CN, -COR) at the ortho and para positions accelerate the reaction. These groups stabilize the buildup of negative charge on the aromatic ring in the transition state, thereby lowering the activation energy.<sup>[2][4]</sup>
- Electron-donating groups (e.g., -OCH<sub>3</sub>, -N(CH<sub>3</sub>)<sub>2</sub>) decelerate the reaction by increasing the electron density on the aryl ring, which disfavors the nucleophilic attack by the sulfur atom.

## Quantitative Data: Thermal Rearrangement

The following tables summarize key quantitative data for the thermal Newman-Kwart rearrangement of various substituted O-aryl-N,N-dimethylthiocarbamates.

Table 1: Reaction Conditions and Yields for the Thermal Newman-Kwart Rearrangement

Substituent (X)	Temperature (°C)	Time (h)	Yield (%)	Reference
4-NO <sub>2</sub>	200	0.5	95	[1]
2-NO <sub>2</sub>	180	0.3	92	[2]
4-CN	250	1	88	[1]
4-Cl	250	2	75	[1]
H	280	3	68	[1]
4-CH <sub>3</sub>	300	4	55	[1]
4-OCH <sub>3</sub>	>300	>4	Low	[2]

Table 2: Kinetic and Thermodynamic Parameters for the Thermal Newman-Kwart Rearrangement

Substituent (X)	Rate Constant (k) at 200°C (s <sup>-1</sup> )	Activation Energy (E <sub>a</sub> ) (kcal/mol)	Enthalpy of Activation (ΔH <sup>‡</sup> ) (kcal/mol)	Entropy of Activation (ΔS <sup>‡</sup> ) (cal/mol·K)
4-NO <sub>2</sub>	1.2 x 10 <sup>-3</sup>	32.5	31.8	-10.2
2-NO <sub>2</sub>	2.5 x 10 <sup>-3</sup>	30.1	29.4	-12.5
H	1.5 x 10 <sup>-5</sup>	38.7	38.0	-8.5
4-OCH <sub>3</sub>	3.0 x 10 <sup>-6</sup>	42.1	41.4	-7.1

## Experimental Protocols: Key Methodologies

## Protocol 1: Classical Thermal Newman-Kwart Rearrangement

This protocol is based on the original work of Newman and Karnes.

Materials:

- O-Aryl-N,N-dimethylthiocarbamate
- High-boiling solvent (e.g., diphenyl ether, N-methyl-2-pyrrolidone (NMP)) or neat conditions
- Heating mantle or oil bath with a temperature controller
- Round-bottom flask equipped with a reflux condenser and a nitrogen inlet

Procedure:

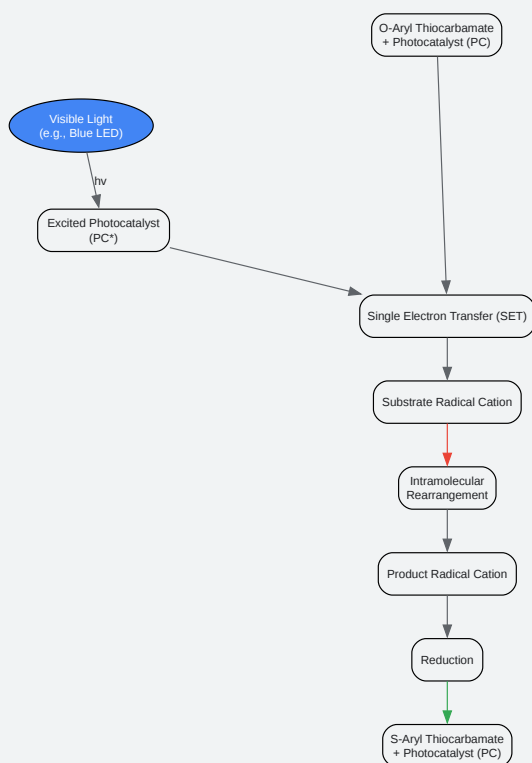
- Place the O-aryl-N,N-dimethylthiocarbamate (1.0 eq) in a round-bottom flask.
- If using a solvent, add the high-boiling solvent (e.g., diphenyl ether, 5-10 mL per gram of substrate).
- Flush the apparatus with nitrogen.
- Heat the reaction mixture to the desired temperature (typically 200-300 °C) with stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, cool the reaction mixture to room temperature.
- If the product crystallizes upon cooling, collect it by filtration. Otherwise, purify the product by distillation under reduced pressure or by column chromatography on silica gel.

## Modern Catalytic Variants: Milder Reaction Conditions

The high temperatures required for the classical Newman-Kwart rearrangement can be a significant limitation, particularly for substrates with sensitive functional groups. To address this, several catalytic methods have been developed that allow the rearrangement to proceed under much milder conditions.

## Palladium-Catalyzed Newman-Kwart Rearrangement

In 2009, Lloyd-Jones and coworkers reported a palladium-catalyzed version of the Newman-Kwart rearrangement that proceeds at significantly lower temperatures, typically around 100 °C.<sup>[5]</sup> The proposed mechanism involves an oxidative addition of the C-O bond to a Pd(0) complex, followed by a rearrangement and reductive elimination.



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